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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-Methylterephthalonitrile (CAS No. 55984-93-5). It includes a detailed

summary of its known physical constants, spectral data, and reactivity. This document also

outlines a potential synthetic route and discusses the biological activities of structurally related

compounds, offering insights for its potential applications in research and drug development.

Introduction
2-Methylterephthalonitrile, also known as 2,5-dicyanotoluene, is an aromatic nitrile

compound. Its structure, featuring a benzene ring substituted with two nitrile groups and a

methyl group, makes it a valuable intermediate in organic synthesis. The presence of reactive

nitrile functionalities and the potential for modification of the aromatic ring offer a versatile

platform for the synthesis of a variety of more complex molecules, including those with potential

pharmacological activity. This guide aims to consolidate the available technical information on

2-Methylterephthalonitrile to support its use in research and development.
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Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Methylterephthalonitrile is

presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Methylterephthalonitrile

Property Value Reference(s)

IUPAC Name
2-Methylbenzene-1,4-

dicarbonitrile
N/A

Synonyms 2,5-Dicyanotoluene N/A

CAS Number 55984-93-5 [1]

Molecular Formula C₉H₆N₂ [1]

Molecular Weight 142.16 g/mol [1]

Appearance Solid [1]

Melting Point 149-151 °C [1]

Boiling Point 315 °C at 760 mmHg [2][3]

Density 1.1 ± 0.1 g/cm³ [4]

Solubility

Data not available. Generally,

nitriles of this type exhibit low

solubility in water and higher

solubility in organic solvents

like ethanol, DMSO, and

acetone.

Spectral Data
Detailed experimental spectra for 2-Methylterephthalonitrile are not readily available in the

public domain. However, based on its structure, the expected spectral characteristics can be

predicted.
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1H NMR Spectroscopy
The proton NMR spectrum of 2-Methylterephthalonitrile is expected to show signals

corresponding to the aromatic protons and the methyl group protons. The aromatic protons will

appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting pattern will depend

on their coupling with each other. The methyl group protons will appear as a singlet in the

upfield region (typically δ 2.0-2.5 ppm).

13C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the

molecule. The nitrile carbons will appear in the δ 115-125 ppm range. The aromatic carbons

will resonate in the δ 120-150 ppm region. The methyl carbon will be found in the upfield

region, typically around δ 20-30 ppm. Quaternary carbons, including those of the nitrile groups

and the aromatic carbons attached to the methyl and nitrile groups, are expected to show

weaker signals.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylterephthalonitrile will be characterized by the following key

absorption bands:

C≡N stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is

characteristic of the nitrile functional groups.[5]

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.[6]

Aromatic C=C stretch: Medium to weak absorption bands in the 1400-1600 cm⁻¹ region.[6]

Aliphatic C-H stretch: Absorption bands from the methyl group will appear just below 3000

cm⁻¹.[6]

Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value

corresponding to its molecular weight (142.16). Common fragmentation patterns for aromatic

nitriles involve the loss of HCN (m/z 27) and the fragmentation of the alkyl substituent.[7][8] The
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fragmentation of 2-Methylterephthalonitrile would likely involve the loss of a methyl radical

(CH₃•, m/z 15) to form a stable cation, and subsequent fragmentation of the aromatic ring.

Experimental Protocols
Synthesis of 2-Methylterephthalonitrile
A plausible synthetic route for 2-Methylterephthalonitrile is the Sandmeyer reaction, starting

from 2,5-diaminotoluene.[1][2][3][4][9] While a specific detailed protocol for this exact

conversion is not available, a general procedure based on the Sandmeyer reaction is outlined

below.

Logical Workflow for the Synthesis of 2-Methylterephthalonitrile via Sandmeyer Reaction:

Step 1: Diazotization Step 2: Sandmeyer Reaction

2,5-Diaminotoluene Sodium Nitrite (NaNO₂) in aq. HCl
Reacts with

Diazonium Salt Intermediate
Forms

Copper(I) Cyanide (CuCN)
Reacts with

2-Methylterephthalonitrile
Yields

Click to download full resolution via product page

Caption: A proposed two-step synthesis of 2-Methylterephthalonitrile.

Detailed Methodology (General Protocol):

Diazotization of 2,5-Diaminotoluene:

Dissolve 2,5-diaminotoluene in a cooled aqueous solution of a strong acid, typically

hydrochloric acid.

Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low

temperature (0-5 °C) with vigorous stirring. The reaction is typically monitored for the

presence of nitrous acid using starch-iodide paper.

The completion of this step yields an aqueous solution of the corresponding

bis(diazonium) salt.
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Sandmeyer Reaction (Cyanation):

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The

temperature should be carefully controlled.

The reaction mixture is then typically warmed to room temperature and may require

heating to drive the reaction to completion.

The product, 2-Methylterephthalonitrile, can then be isolated by extraction with an

organic solvent, followed by purification techniques such as recrystallization or column

chromatography.

Reactivity and Chemical Reactions
The chemical reactivity of 2-Methylterephthalonitrile is primarily dictated by the nitrile groups

and the aromatic ring.

Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to nucleophilic attack. For

instance, they can be hydrolyzed to carboxylic acids or amides under acidic or basic

conditions.

Reduction of Nitriles: The nitrile groups can be reduced to primary amines using reducing

agents like lithium aluminum hydride (LiAlH₄).[10]

Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, such

as [3+2] cycloadditions, to form heterocyclic compounds.[11][12][13][14][15]

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution

reactions, with the positions of substitution directed by the existing methyl and nitrile groups.

Biological Activity and Potential Applications
While there is limited information on the specific biological activity of 2-
Methylterephthalonitrile, related phenylacrylonitrile derivatives have shown promising

anticancer and cytotoxic effects.[16][17]
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Anticancer Activity of Related Compounds: Studies on various 2-phenylacrylonitrile derivatives

have demonstrated potent inhibitory activity against cancer cell lines such as HCT116 and

BEL-7402.[16] Some of these compounds have been shown to act as tubulin inhibitors,

arresting the cell cycle in the G2/M phase and inducing apoptosis.[16]

Cytotoxicity: The cytotoxic potential of acrylonitrile derivatives has been investigated against

various cell lines.[7] The specific cytotoxicity of 2-Methylterephthalonitrile has not been

extensively reported and warrants further investigation.

Given the biological activities of similar compounds, 2-Methylterephthalonitrile could serve as

a valuable scaffold for the development of novel therapeutic agents, particularly in the area of

oncology. Further research is needed to elucidate its specific biological effects and potential

mechanisms of action.

Logical Relationship of Potential Drug Action:

2-Methylterephthalonitrile Derivative

Interaction with Biological Target
(e.g., Tubulin)

Disruption of Cellular Process
(e.g., Mitosis)

Cell Cycle Arrest Apoptosis

Anticancer Effect

Click to download full resolution via product page
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Caption: Potential mechanism of anticancer action for 2-Methylterephthalonitrile derivatives.

Conclusion
2-Methylterephthalonitrile is a chemical compound with well-defined physical properties and

predictable spectral characteristics. Its versatile reactivity makes it a useful building block in

organic synthesis. While direct biological data is scarce, the demonstrated anticancer and

cytotoxic activities of related compounds suggest that 2-Methylterephthalonitrile and its

derivatives are promising candidates for further investigation in drug discovery and

development. This guide provides a foundational resource for researchers and scientists

working with this compound. Further experimental validation of its solubility, spectral properties,

and biological activities is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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